molecular formula C12H16N4O2 B1309931 3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid CAS No. 890621-62-2

3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Cat. No. B1309931
M. Wt: 248.28 g/mol
InChI Key: ZRHZHIOHCZQIBS-UHFFFAOYSA-N
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Description

The compound 3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. For instance, a new method for synthesizing 1-methyl-3-propylpyrazole-5-carboxylic acid, a related compound, from 2-pentanone and diethyl oxalate has been reported, which offers a high yield and fewer steps than previous methods . This compound is a key intermediate for the synthesis of sildenafil, a phosphodiesterase type 5 inhibitor. Another study describes the synthesis of a novel diazocino bispyrazole compound through a Friedlander condensation reaction, which did not proceed as expected but resulted in an unexpected product . These studies highlight the challenges and unexpected outcomes that can occur in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as FT-IR and NMR. Density functional theory (DFT) calculations can also be employed to predict and compare the molecular structure, as seen in the study of the novel diazocino bispyrazole compound . The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be analyzed to understand the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, 5,5'-dimethyl-3,3'-azoisoxazole has been used as a heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . The reactivity of pyrazole derivatives can be influenced by the substituents on the ring, as demonstrated by the reaction of copper(II) with different substituted pyrazoles, which resulted in compounds with varying geometries and coordination around the metal ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the introduction of aminoalkyl groups at position 4 of the pyrazole ring has led to the synthesis of new water-soluble pyrazolate rhodium(I) complexes . The crystal structure of pyrazole derivatives can also be studied to understand their packing and hydrogen bonding interactions, as seen in the X-ray study of 3,5-dimethyl-4-aminopyrazole .

Scientific Research Applications

Novel Synthesis Processes and Pharmaceutical Impurities

The synthesis of pharmaceuticals often leads to the formation of various impurities, which can be critical for the development and quality control of drug substances. A review focused on novel synthesis methods for omeprazole, a proton pump inhibitor, and its impurities, could shed light on similar processes for related carboxylic acid derivatives, indicating potential pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the impact of carboxylic acids on microbial fermentation processes is crucial, especially when these compounds are produced or utilized in industrial biotechnology applications. A review on the inhibition of engineered microbes by carboxylic acids highlights the importance of metabolic engineering strategies to enhance microbial tolerance and optimize production processes (Jarboe, Royce, & Liu, 2013).

Antioxidant, Microbiological, and Cytotoxic Activity

The structure-related activity of carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic effects, has been reviewed, providing insights into how structural differences among carboxylic acids influence their biological activity. This information can be instrumental in designing new compounds with desired therapeutic properties (Godlewska-Żyłkiewicz et al., 2020).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous solutions through liquid-liquid extraction (LLX) is a critical process in the production of bio-based chemicals. Reviews on solvent developments for LLX provide insights into efficient solvent systems and process optimizations, relevant for the separation and purification of carboxylic acid derivatives (Sprakel & Schuur, 2019).

properties

IUPAC Name

3-(3,5-dimethyl-1-propylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-4-5-16-8(3)11(7(2)15-16)9-6-10(12(17)18)14-13-9/h6H,4-5H2,1-3H3,(H,13,14)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHZHIOHCZQIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424644
Record name 3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

CAS RN

890621-62-2
Record name 3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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